Furan, 2-(1-cyclopenten-1-yl)-

CAS No.: 115754-78-4

Cat. No.: VC7937949

Molecular Formula: C9H10O

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115754-78-4 |

|---|---|

| Molecular Formula | C9H10O |

| Molecular Weight | 134.17 g/mol |

| IUPAC Name | 2-(cyclopenten-1-yl)furan |

| Standard InChI | InChI=1S/C9H10O/c1-2-5-8(4-1)9-6-3-7-10-9/h3-4,6-7H,1-2,5H2 |

| Standard InChI Key | LDQSHVHRBJJNDT-UHFFFAOYSA-N |

| SMILES | C1CC=C(C1)C2=CC=CO2 |

| Canonical SMILES | C1CC=C(C1)C2=CC=CO2 |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

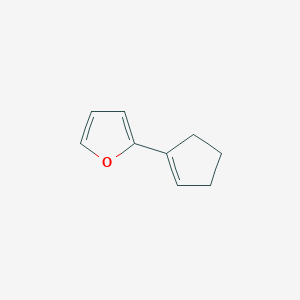

2-(1-Cyclopenten-1-yl)furan consists of a five-membered furan ring (C₄H₄O) linked to a cyclopentenyl group (C₅H₇) at the second position. The furan ring adopts a planar conformation with delocalized π-electrons, while the cyclopentenyl group introduces steric strain due to its non-planar cyclopentene structure . The compound’s isomeric SMILES representation, C1CC=C(C1)C2=CC=CO2, highlights the spatial arrangement of the fused rings .

Spectroscopic Identification

-

NMR Data: While direct NMR data for this compound is limited, analogous furan derivatives exhibit characteristic proton signals at δ 6.2–7.4 ppm for furanic protons and δ 1.8–2.1 ppm for cyclopentenyl methylene groups .

-

IR Signatures: Stretching frequencies near 880 cm⁻¹ (C-O-C in furan) and 1458 cm⁻¹ (C=C in cyclopentene) are typical .

Synthetic Methodologies

Piancatelli Rearrangement

A pivotal route involves the Piancatelli rearrangement of furyl carbinols. For example, 1-(furan-2-yl)propan-1-ol undergoes acid-catalyzed cyclization in aqueous conditions to form cyclopentenone intermediates, which are subsequently reduced . Optimized conditions (5 mol% trifluoroacetic acid, 10 mol% Dy(OTf)₃, 80°C, 48 h) yield cyclopentenones in ~51% efficiency .

Grignard Addition

Alternative approaches utilize Grignard reagents to functionalize furan precursors. Ethylmagnesium bromide adds to furfural, forming secondary alcohols that serve as intermediates for downstream cyclization .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.17 g/mol |

| Exact Mass | 134.073164938 g/mol |

| Topological Polar SA | 13.10 Ų |

| XlogP | 2.20 |

| H-Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

The compound’s low polar surface area (13.10 Ų) and moderate lipophilicity (XlogP: 2.20) suggest excellent membrane permeability, aligning with its high predicted oral bioavailability (70%) .

Chemical Reactivity

Electrophilic Substitution

The electron-rich furan ring undergoes electrophilic substitution at the α-position. Nitration or sulfonation reactions proceed preferentially at the 5-position of the furan moiety due to steric hindrance from the cyclopentenyl group .

Diels-Alder Reactions

The cyclopentenyl group acts as a diene in Diels-Alder reactions, enabling cycloadditions with dienophiles like maleic anhydride to form bicyclic adducts.

Pharmacokinetic and Toxicological Profile

ADMET Properties

-

Absorption: 99.36% intestinal absorption; 95.99% Caco-2 permeability .

-

Metabolism: Inhibits CYP3A4 (94.88% probability), CYP2D6 (91.94%), and CYP2C9 (82.75%), posing risks for drug-drug interactions .

-

Toxicity: Non-carcinogenic (79% probability) but shows moderate hepatotoxicity risk due to OATP1B1 inhibition (96.55%) .

Industrial Applications

Biofuel Precursor

Analogous cyclopentane derivatives, such as ethylcyclopentane, are investigated as high-octane biofuels (RON 67) . 2-(1-Cyclopenten-1-yl)furan could serve as a intermediate in such syntheses.

Flavor and Fragrance Industry

The compound’s volatile nature and aromatic profile make it a candidate for flavoring agents, though commercial use remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume